T3 Acyl Glucuronide

Drug Metabolism Endocrinology LC-MS Bioanalysis

Accurate LC-MS/MS quantification of T3 acyl glucuronide is confounded by cross-reactivity with isomeric T3 phenolic glucuronide and T3 sulfate. This batch-certified, >98% pure reference standard eliminates that ambiguity. - Distinct HPLC elution profile ensures unambiguous separation from T3, T3S, and T4 conjugates. - Specifically formed via the human-prevalent UGT1A3 pathway; non-substitutable with phenolic or sulfate conjugates. - Fully characterized for traceability to USP/EP pharmacopeial standards, enabling robust method transfer and routine QC. Supplied with comprehensive CoA; stable at -20°C; shipped ambient.

Molecular Formula C21H20I3NO10
Molecular Weight 827.1 g/mol
CAS No. 910907-23-2
Cat. No. B587687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT3 Acyl Glucuronide
CAS910907-23-2
SynonymsLiothyronine Acyl Glucuronide;  T3 Acyl Glucuronide;  O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo- L-Tyrosine 1-ester with β-D-Glucopyranuronic Acid;  Triiodothyronine Acyl Glucuronide;  Glucuronic Acid 1-Ester with 3-[4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodop
Molecular FormulaC21H20I3NO10
Molecular Weight827.1 g/mol
Structural Identifiers
InChIInChI=1S/C21H20I3NO10/c22-9-6-8(1-2-13(9)26)33-17-10(23)3-7(4-11(17)24)5-12(25)20(32)35-21-16(29)14(27)15(28)18(34-21)19(30)31/h1-4,6,12,14-16,18,21,26-29H,5,25H2,(H,30,31)/t12-,14-,15-,16+,18-,21-/m0/s1
InChIKeyLQMBVWCQWFEPFK-DKBYMCRTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T3 Acyl Glucuronide Reference Standard


T3 Acyl Glucuronide (CAS 910907-23-2), also known as Liothyronine acyl glucuronide, is an endogenous phase II metabolite of the active thyroid hormone triiodothyronine (T3) . It is formed via conjugation of glucuronic acid to the carboxyl group of T3 by UDP-glucuronosyltransferases (UGTs) [1]. This compound serves as a fully characterized analytical reference standard for research into thyroid hormone metabolism, clearance, and the development of LC-MS/MS methods for quantifying conjugated thyroid hormones in biological matrices .

T3 Acyl Glucuronide: Non-Interchangeable Conjugates


T3 Acyl Glucuronide cannot be substituted with its isomeric T3 phenolic glucuronide or other T3 conjugates like T3 sulfate (T3S) due to fundamentally distinct formation mechanisms, metabolic fates, and physicochemical properties [1]. Critically, while T3 phenolic glucuronidation is favored in certain species like rats, human T3 metabolism exhibits a distinct preference for acyl glucuronidation, a pattern that is reversed for the T4 counterpart [1]. Furthermore, the acyl glucuronide is a specific end-product formed only after hydrolysis of T3 glucuronides with β-glucuronidase, representing a unique downstream metabolite not directly produced by other conjugative pathways [2]. This specificity renders it an indispensable, non-fungible standard for accurate quantification and pathway mapping.

T3 Acyl Glucuronide: Key Differentiating Evidence


Formation Preference vs. Phenolic Glucuronide

In contrast to thyroxine (T4), where phenolic glucuronidation is the dominant pathway in humans, the metabolism of T3 shows a different profile. The formation of T3 acyl glucuronide is slightly higher than that of T3 phenolic glucuronide in human liver microsomes [1]. This represents a class-level inference for T3 vs. T4, but a direct head-to-head comparison between the two T3 conjugates.

Drug Metabolism Endocrinology LC-MS Bioanalysis

Species-Specific Formation vs. T4 Acyl Glucuronide

A head-to-head comparison of T3 and T4 acyl glucuronidation across species reveals a crucial distinction. In human liver microsomes, the formation of acyl glucuronide is a minor pathway for T4, whereas it is the dominant glucuronidation pathway for T3 [1]. Furthermore, the absolute rates of acyl glucuronidation for T3 are highest in humans among the species tested (human, monkey, rat, mouse), a pattern not observed for T4 [1].

Comparative Metabolism Species Differences Hepatology

UGT1A3 Specificity

The major UDP-glucuronosyltransferase (UGT) isoform responsible for catalyzing the formation of T3 acyl glucuronide is UGT1A3 [1]. This is a key differentiator from the formation of T3 phenolic glucuronide, which is primarily catalyzed by UGT1A8, UGT1A10, and UGT1A3 in descending order [1]. This differential enzyme preference provides a specific molecular basis for the distinct metabolic fates of the two conjugates.

Enzymology In Vitro Metabolism Recombinant Enzymes

β-Glucuronidase Hydrolysis Origin

T3 Acyl Glucuronide is not a direct product of T3 glucuronidation but is identified as a metabolite formed after the hydrolysis of T3 glucuronides with β-glucuronidase [1]. This is a critical analytical distinction; while T3 glucuronides (acyl and phenolic) are direct conjugation products, T3 Acyl Glucuronide is a downstream metabolite that can be generated during sample preparation involving enzymatic deconjugation.

Metabolite Profiling Analytical Chemistry Sample Preparation

Chromatographic Separation from Sulfate Conjugates

Synthetic T3 glucuronides, including the acyl form, exhibit distinctive elution patterns on HPLC and Sephadex G25 chromatography, enabling their clear separation from the parent hormone (T3) as well as from synthetic T3 sulfate (T3S) and T4 sulfate (T4S) [1]. This provides a foundational rationale for using the authentic standard to develop and validate specific and accurate analytical methods.

Analytical Method Validation HPLC Metabolite Separation

pH-Dependent Formation Kinetics

The formation of acyl glucuronides is favored at a slightly acidic pH (6.8), whereas phenolic glucuronidation is favored at a more neutral pH (7.4) [1]. This is a class-level inference based on direct data from T4 glucuronidation, but it provides a crucial mechanistic insight applicable to T3 metabolism. This pH dependency is a key parameter for optimizing in vitro glucuronidation assays for T3.

In Vitro Metabolism Enzyme Kinetics Assay Development

T3 Acyl Glucuronide Applications


LC-MS/MS Method for Metabolite Profiling

Use T3 Acyl Glucuronide as an essential authentic standard to develop and validate a specific, sensitive LC-MS/MS method. Its distinct HPLC elution profile [1] and status as a major human T3 metabolite [2] make it a critical calibrator for accurately identifying and quantifying T3 acyl glucuronide in complex biological matrices (plasma, urine, bile), separate from T3, T3S, and T4 conjugates.

Human In Vitro DDI Studies

Employ T3 Acyl Glucuronide as a key analytical endpoint in human liver microsome or recombinant UGT1A3 assays [2]. Given that its formation is highest in humans compared to other species [2], this standard is crucial for generating clinically relevant data on how new chemical entities may alter T3 clearance via UGT induction or inhibition, providing a superior model to non-human systems.

QC and Traceability for Clinical Labs

Implement T3 Acyl Glucuronide as a fully characterized, regulatory-compliant reference standard for routine QC and method transfer. Its defined purity and identity enable traceability against pharmacopeial standards (USP, EP), ensuring the long-term accuracy and reproducibility of clinical assays measuring thyroid hormone metabolites or evaluating thyroid function.

Inter-Individual Variability in T3 Clearance

Use T3 Acyl Glucuronide as a specific probe metabolite to investigate the functional impact of UGT1A3 genetic polymorphisms on T3 metabolism [2]. By quantifying the formation of this specific conjugate in genotyped human liver microsomes or hepatocytes, researchers can elucidate the pharmacogenomic basis for variable T3 clearance rates, a key factor in personalized thyroid therapy.

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